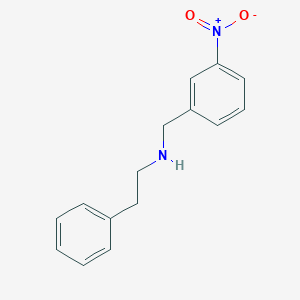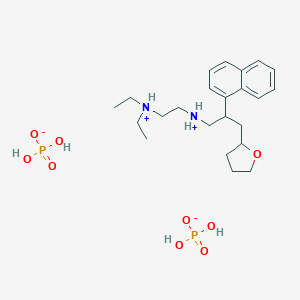
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Mécanisme D'action
The mechanism of action of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves its ability to bind to calcium ions. When calcium ions are present, the compound undergoes a conformational change that results in an increase in fluorescence. This fluorescence can then be used to detect the presence of calcium ions in cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate are primarily related to its ability to detect calcium ions. This compound has been shown to be a highly sensitive and specific probe for calcium ions, making it a valuable tool for researchers studying the role of calcium in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate in lab experiments is its high sensitivity and specificity for calcium ions. This compound has been shown to be a reliable and effective tool for detecting calcium ions in cells. However, one limitation of using this compound is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect its fluorescence.
Orientations Futures
There are many potential future directions for research involving 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate. One area of interest is the development of new fluorescent probes for detecting other ions or molecules in cells. Additionally, researchers may explore the use of this compound in new applications, such as the development of new therapies for diseases related to calcium dysregulation. Finally, future research may focus on improving the sensitivity and specificity of this compound for detecting calcium ions in cells.
Méthodes De Synthèse
The synthesis method for 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves several steps. The first step is the reaction of 2-furanpropylamine with diethylaminoethyl chloride to form the intermediate compound 2-furanpropyl-N,N-diethylaminoethylamine. This compound is then reacted with 1-naphthylisocyanate to form the final product, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate.
Applications De Recherche Scientifique
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of calcium ions in cells. This compound has also been used as a tool for studying the role of calcium in the regulation of cellular processes such as exocytosis and neurotransmitter release. Additionally, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in studies of the effects of calcium on protein-protein interactions and the regulation of ion channels.
Propriétés
Numéro CAS |
10347-74-7 |
|---|---|
Nom du produit |
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate |
Formule moléculaire |
C23H40N2O9P2 |
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
diethyl-[2-[[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azaniumyl]ethyl]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C23H34N2O.2H3O4P/c1-3-25(4-2)15-14-24-18-20(17-21-11-8-16-26-21)23-13-7-10-19-9-5-6-12-22(19)23;2*1-5(2,3)4/h5-7,9-10,12-13,20-21,24H,3-4,8,11,14-18H2,1-2H3;2*(H3,1,2,3,4) |
Clé InChI |
RGYLNDGKFQMSTO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
SMILES canonique |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Synonymes |
diethyl-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]ammonioethyl]azani um, dihydroxy-oxido-oxo-phosphorane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




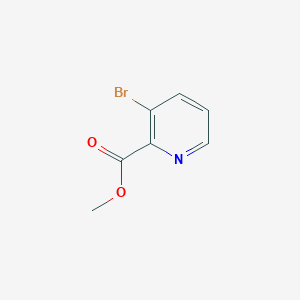
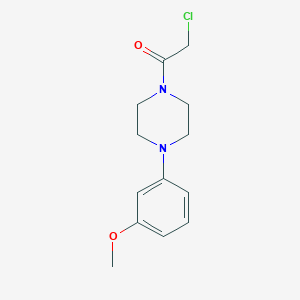
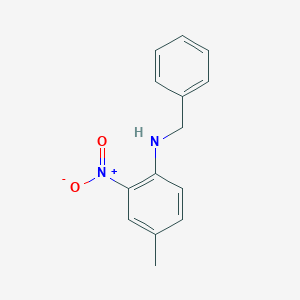
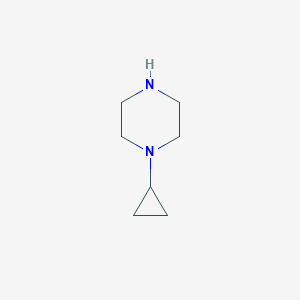

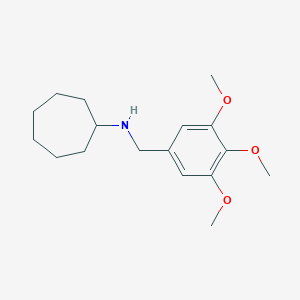
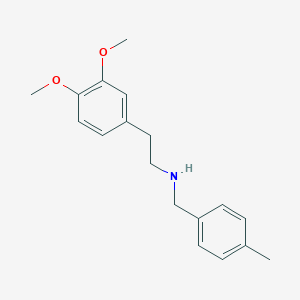
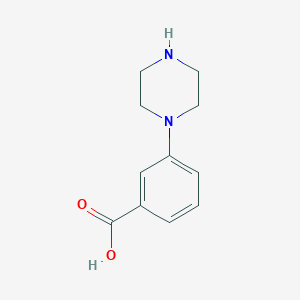
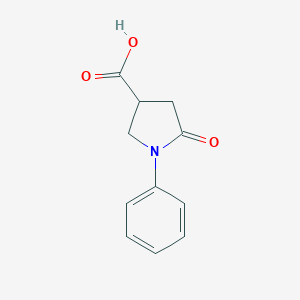
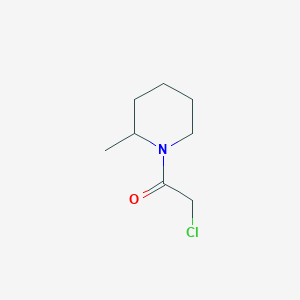
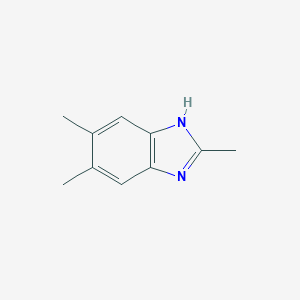
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
